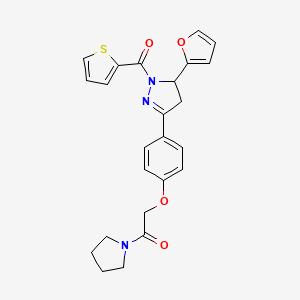

2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone

Description

This compound is a heterocyclic derivative featuring a pyrazole core substituted with furan, thiophene, phenoxy, and pyrrolidine moieties. Its molecular complexity arises from the integration of multiple aromatic and aliphatic heterocycles, which are known to influence bioactivity and physicochemical properties. The pyrazole ring (4,5-dihydro-1H-pyrazol-3-yl) is central to its structure, with a thiophene-2-carbonyl group at position 1 and a furan-2-yl group at position 3. The phenoxy group at position 4 is further functionalized with a pyrrolidin-1-yl ethanone side chain. Such structural diversity is characteristic of compounds designed for pharmacological screening, particularly in antimicrobial or anticancer research .

Properties

IUPAC Name |

2-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c28-23(26-11-1-2-12-26)16-31-18-9-7-17(8-10-18)19-15-20(21-5-3-13-30-21)27(25-19)24(29)22-6-4-14-32-22/h3-10,13-14,20H,1-2,11-12,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXHPNJDOCSMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CO4)C(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A general synthetic route may include:

Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Attachment of the furan and thiophene rings: These heterocycles can be introduced through coupling reactions such as Suzuki or Stille coupling.

Formation of the phenoxy linkage: This step involves the reaction of a phenol derivative with an appropriate halide or sulfonate ester.

Introduction of the pyrrolidine ring: This can be done through nucleophilic substitution reactions where a pyrrolidine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The phenoxy and pyrrolidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, sulfonates, and strong bases (e.g., sodium hydride) are commonly employed.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, related compounds have been synthesized that demonstrate efficacy against various bacterial strains. The incorporation of furan and thiophene rings enhances the biological activity of these compounds, making them promising candidates for developing new antimicrobial agents .

Anticancer Potential

Studies have shown that compounds containing pyrazole and thiophene structures can inhibit cancer cell proliferation. Specific derivatives have been tested for their ability to induce apoptosis in cancer cells, suggesting that the compound may have applications in cancer therapy. The presence of the furan ring is believed to contribute to this anticancer activity by modulating cell signaling pathways .

Anti-inflammatory Effects

Some studies have pointed towards the anti-inflammatory properties of similar compounds. The ability to inhibit pro-inflammatory cytokines makes these derivatives potential candidates for treating inflammatory diseases. The unique combination of functional groups in the compound may enhance its effectiveness in this regard .

Synthetic Methodologies

The synthesis of 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves several steps:

- Formation of Pyrazole Derivative : The initial step often includes the reaction of furan and thiophene derivatives to form a pyrazole core.

- Coupling Reactions : Subsequent coupling reactions are employed to attach phenoxy and pyrrolidinyl groups, enhancing the compound's solubility and biological activity.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. If used as a receptor modulator, it could bind to the receptor, altering its conformation and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of dihydropyrazole derivatives, which are frequently modified to enhance binding affinity or solubility. Below is a comparative analysis with structurally related compounds:

| Compound | Key Substituents | Molecular Weight (g/mol) | Reported Bioactivity | Synthetic Yield | Reference |

|---|---|---|---|---|---|

| Target Compound | Furan-2-yl, Thiophene-2-carbonyl, Phenoxy-pyrrolidin-1-yl ethanone | ~455.5 (estimated) | Not explicitly reported; inferred antimicrobial potential from structural analogues | Not specified | |

| 1-[5-(4-Hydroxyphenyl)-3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(Pyrrolidin-1-yl)ethanone | Hydroxyphenyl instead of phenoxy | 395.45 | Antifungal activity (Candida spp.) | 72% | |

| 5-(2-Hydroxyphenyl)-3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone | Methoxyphenyl, hydroxyphenyl | 408.44 | Antibacterial (E. coli, MIC = 16 µg/mL) | 68% | |

| 4-Chloro and 4-Fluoro Derivatives (Isostructural Thiazole-Pyrazole Hybrids) | Halogenated aryl groups | ~420–450 | Antimicrobial (S. aureus, MIC = 8–32 µg/mL) | 75–85% | |

| 2-((4-Phenyl-thiazol-2-yl)-{4-[2-(Pyrrolidine-1-carbonyl)-phenoxy]-phenyl}-amino)-1-Piperidin-1-yl-ethanone | Thiazole-piperidine hybrid | ~550 | Broad-spectrum antibacterial (Gram-positive and Gram-negative) | 71–81% |

Key Findings

Substituent Effects on Bioactivity :

- The hydroxyphenyl variant () exhibits antifungal activity, suggesting that polar groups enhance interactions with fungal cell membranes .

- Halogenated derivatives () show improved antimicrobial potency, likely due to increased lipophilicity and membrane penetration .

- The thiophene-2-carbonyl group in the target compound may enhance π-π stacking with bacterial enzymes, as seen in related thiophene-containing analogues .

Synthetic Accessibility: The target compound’s synthesis likely follows a multi-step protocol involving cyclocondensation of hydrazines with diketones, followed by nucleophilic substitution (e.g., phenoxy-pyrrolidine coupling) . Comparable compounds achieved yields of 68–85%, depending on the reactivity of intermediates .

Physicochemical Properties: The pyrrolidin-1-yl ethanone side chain in the target compound may improve solubility compared to purely aromatic derivatives, as observed in ’s piperidine-containing analogues . Furan vs. Thiophene: Furan’s lower electron density compared to thiophene could reduce metabolic stability but increase selectivity for certain targets .

Biological Activity

The compound 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that combines several heterocyclic structures, including furan, thiophene, and pyrazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 463.6 g/mol . The structural complexity arises from the integration of multiple functional groups that may influence its biological interactions and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 463.6 g/mol |

| CAS Number | 868146-24-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization and the introduction of furan and thiophene groups via electrophilic aromatic substitution. Acetylation is often the final step in the synthetic pathway, enhancing the compound's solubility and bioactivity .

Anticancer Properties

Recent studies have demonstrated that derivatives containing furan and thiophene rings exhibit significant anticancer activity. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including human liver carcinoma cells. The integration of heterocyclic structures has been linked to enhanced cytotoxicity due to their ability to interact with cellular targets .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The furan and thiophene rings contribute to binding affinity, while the pyrazole moiety may facilitate hydrogen bonding and electrostatic interactions with enzymes or receptors involved in cancer progression . This interaction can lead to inhibition of critical pathways that promote cell survival and proliferation.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that derivatives similar to this compound exhibit low toxicity in vitro, suggesting a favorable therapeutic index for further development .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Study on Anticancer Activity : A study investigated a series of furan-containing compounds against human liver carcinoma cells, revealing IC50 values indicating potent cytotoxic effects. The presence of thiophene rings was found to enhance these effects significantly .

- Mechanistic Insights : Research into the mechanism revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as lead compounds for drug development .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield and purity?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors. A common approach involves refluxing intermediates (e.g., chalcones or substituted hydrazines) in ethanol or dioxane under acidic or basic catalysis. For example, hydrazine hydrate in dioxane at reflux (2–12 hours) facilitates pyrazole ring formation . Purification via recrystallization from DMF–EtOH (1:1) or ethanol enhances purity . Monitoring reactions by TLC and optimizing stoichiometry (e.g., 1:1 to 1:3 molar ratios of reactants) are critical for yield improvement .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : and NMR are essential for confirming substituent positions, particularly distinguishing dihydro-pyrazole protons (δ 3.0–4.5 ppm) and aromatic furan/thiophene signals (δ 6.5–8.0 ppm) .

- XRD : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve twinning or disorder .

- HPLC-MS : Validates purity (>95%) and molecular weight via electrospray ionization (ESI-MS) .

Q. What initial biological screening assays are recommended to explore its bioactivity?

Prioritize assays aligned with structural motifs (e.g., kinase inhibition for pyrazole derivatives or antimicrobial activity for thiophene-containing compounds). Standard protocols include:

- Enzyme inhibition : Dose-response curves (IC) using fluorogenic substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .

- Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria .

Q. How can solubility and stability challenges be addressed during in vitro studies?

- Solubility : Use DMSO for stock solutions (≤1% v/v in assays to avoid cytotoxicity) .

- Stability : Conduct LC-MS stability assays in PBS or cell culture media (37°C, 24 hours) to detect degradation. Cold storage (−20°C) and light-protected vials mitigate decomposition .

Q. What computational tools are suitable for predicting physicochemical properties?

- LogP/Dissociation constants : Use ChemAxon or ACD/Labs.

- DFT studies : Gaussian or ORCA for electronic structure analysis (e.g., HOMO-LUMO gaps to predict reactivity) .

- Molecular docking : AutoDock Vina or Schrödinger Suite to hypothesize binding modes to target proteins .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemistry or conformational flexibility?

SC-XRD with SHELXL refinement identifies bond lengths/angles and torsional parameters. For example, dihydro-pyrazole rings typically exhibit puckering (asymmetric C–N–N–C torsion angles), which SHELXL models using anisotropic displacement parameters . Twinned data can be handled with TWIN/BASF commands in SHELXL .

Q. What strategies mitigate contradictions in bioactivity data across different studies?

- Reproducibility : Standardize assay protocols (e.g., cell passage number, serum batch).

- Metabolic interference : Include liver microsome stability assays to rule out rapid degradation .

- Off-target effects : Employ selectivity panels (e.g., kinase profiling at 1 µM) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

- Analog synthesis : Modify substituents on the furan (e.g., methyl vs. halogen) or pyrrolidine (e.g., N-alkylation) .

- Pharmacophore mapping : Overlay active/inactive analogs using Schrödinger Phase to identify critical hydrogen bond acceptors (e.g., thiophene carbonyl) .

Q. What advanced spectroscopic methods elucidate reaction mechanisms during synthesis?

Q. How can DFT calculations guide the interpretation of electronic properties relevant to bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.